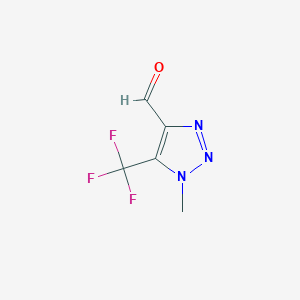

1-Methyl-5-(trifluoromethyl)triazole-4-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

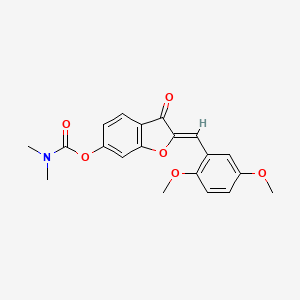

“1-Methyl-5-(trifluoromethyl)triazole-4-carbaldehyde” is a chemical compound with the CAS Number: 1267185-70-5 . It has a molecular weight of 179.1 and its IUPAC name is 1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carbaldehyde .

Synthesis Analysis

The synthesis of triazole compounds, including “this compound”, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . A specific synthesis method for a similar compound involved a Vilsmeier–Haack formylation .Molecular Structure Analysis

The InChI code for this compound is 1S/C5H4F3N3O/c1-11-4(5(6,7)8)3(2-12)9-10-11/h2H,1H3 . This indicates that the compound has a triazole ring with a trifluoromethyl group and a methyl group attached to it.Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . and should be stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación

Antimicrobial Applications

A study on the design, synthesis, and characterization of new 1,2,3-triazolyl pyrazole derivatives as potential antimicrobial agents revealed that some synthesized compounds displayed a broad spectrum of antimicrobial activities along with moderate to good antioxidant activities. The antimicrobial results were supported by in silico molecular docking studies, suggesting these compounds as good inhibitors of the E. coli MurB enzyme (Bhat et al., 2016). Additionally, the synthesis and antimicrobial activity of (E)-2-[(1-Substituted Phenyl-1H-1,2,3-triazol-4-yl)methylene]-2,3-dihydro-1H-inden-1-ones were reported, demonstrating moderate to good activity against various bacterial and fungal organisms (Swamy et al., 2019).

Synthesis and Characterization

Research on molecular rearrangements of 4‐iminomethyl‐1,2,3‐triazoles has contributed to the synthetic methodologies involving 1,2,3-triazole derivatives. The study focused on the replacement of 1-aryl substituents in 1H-1,2,3-triazole-4-carbaldehydes, offering insights into synthetic routes for triazole derivatives (L'abbé et al., 1990). Another significant contribution is the highly efficient and mild synthesis of variously 5-substituted-4-carbaldehyde-1,2,3-triazole derivatives, showcasing a basic reaction that avoids the generation of hazardous by-products (Journet et al., 2001).

Material Science and Chemistry

A study on half-sandwich Ruthenium(II) complexes of click-generated 1,2,3-triazole-based organosulfur/-selenium ligands discussed structural and donor site-dependent catalytic oxidation and transfer hydrogenation aspects. The research offers insights into the structural characterization and potential applications of these complexes in catalysis (Saleem et al., 2013). Furthermore, the efficient synthesis of 5-fluoroalkylated 1H-1,2,3-triazoles and the application of bromodifluoromethylated triazole to the synthesis of novel bicyclic gem-difluorinated 1H-pyrano[3,4-d][1,2,3]-triazol-4-one compounds highlight the versatility of triazole derivatives in generating novel chemical structures with potential applications in drug development and material science (Peng & Zhu, 2003).

Safety and Hazards

While specific safety data for “1-Methyl-5-(trifluoromethyl)triazole-4-carbaldehyde” is not available, similar compounds are considered hazardous by the OSHA Hazard Communication Standard . They may cause skin irritation, serious eye irritation, and respiratory irritation . Proper protective measures should be taken when handling these compounds .

Direcciones Futuras

Triazole compounds, including “1-Methyl-5-(trifluoromethyl)triazole-4-carbaldehyde”, have potential applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their use as scaffolds in the synthesis of bioactive chemicals suggests they could be key in the discovery of new drug candidates .

Mecanismo De Acción

Mode of Action

Triazole compounds are known to interact with various biological targets through hydrogen bonding, dipole interactions, and π-stacking . The trifluoromethyl group may enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .

Biochemical Pathways

Triazole compounds are known to be involved in a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects . The specific pathways affected by this compound would depend on its molecular targets, which are currently unknown.

Pharmacokinetics

The trifluoromethyl group may enhance the compound’s lipophilicity, potentially affecting its absorption and distribution

Propiedades

IUPAC Name |

1-methyl-5-(trifluoromethyl)triazole-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F3N3O/c1-11-4(5(6,7)8)3(2-12)9-10-11/h2H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXPCQHOUNXZISH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(N=N1)C=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl[(3-fluoro-4-methoxyphenyl)methyl]amine](/img/structure/B2937311.png)

![7a-(ethoxymethyl)dihydro-1H-[1,3]oxazolo[3,4-c][1,3]oxazole](/img/structure/B2937317.png)

![[1-(2,3,4-Trifluorophenyl)cyclopropyl]methanamine hydrochloride](/img/structure/B2937319.png)

![(Z)-2-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-methylbutanoic acid](/img/structure/B2937325.png)